1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione

Description

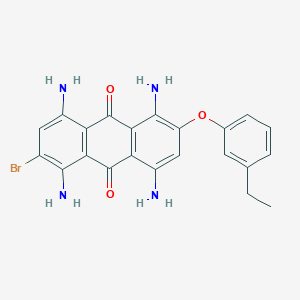

1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione is an anthracene-9,10-dione derivative with a unique substitution pattern: tetraamino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a 3-ethylphenoxy group at position 4. This compound belongs to the aminoanthraquinone family, which is known for its diverse biological activities, including anticancer properties . The bromine and phenoxy substituents likely enhance its electronic and steric profiles, influencing DNA interaction and solubility compared to simpler anthraquinones .

Properties

CAS No. |

88601-99-4 |

|---|---|

Molecular Formula |

C22H19BrN4O3 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H19BrN4O3/c1-2-9-4-3-5-10(6-9)30-14-8-13(25)16-18(20(14)27)22(29)15-12(24)7-11(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |

InChI Key |

UNLKISKQCLYYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps:

Bromination: The anthracene-9,10-dione is first brominated using bromine or a bromine source in the presence of a catalyst.

Amination: The brominated intermediate undergoes nucleophilic substitution with an amine source to introduce the amino groups.

Phenoxy Substitution: The final step involves the substitution of the bromine atom with the 3-ethylphenoxy group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or alkoxides.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like thiols or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Anthracene-9,10-dione Derivatives

Structural and Substituent Effects

Key Observations :

- Bromine at position 2 may enhance electrophilicity, promoting covalent interactions with DNA or proteins, while the 3-ethylphenoxy group improves lipophilicity and membrane permeability .

Physicochemical Properties

- Solubility: Bromine and phenoxy groups may reduce aqueous solubility compared to hydroxylated derivatives (e.g., 1,4-dihydroxyanthracene-9,10-dione) but improve organic solvent compatibility .

- Stability: Amino groups increase susceptibility to oxidation, necessitating storage under inert conditions .

Biological Activity

1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by multiple amino groups and bromine substitutions, which may influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 396.27 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

Research indicates that anthraquinone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for the development of anticancer therapies.

Case Studies

-

Study on Breast Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MDA-MB-231 and MCF-7 cell lines.

- Findings : The compound demonstrated significant growth inhibition with IC50 values of 12 µM for MDA-MB-231 and 15 µM for MCF-7 after 48 hours of treatment.

-

Study on Colon Cancer :

- Objective : To assess the impact on HCT116 colon cancer cells.

- Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.